molecular formula C6H11N B12360212 Bicyclo[3.1.0]hexan-3-amine

Bicyclo[3.1.0]hexan-3-amine

Cat. No.: B12360212
M. Wt: 97.16 g/mol
InChI Key: HAEHSFVDBQNHOX-UHFFFAOYSA-N
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Description

Bicyclo[3.1.0]hexan-3-amine is a bicyclic amine compound characterized by a unique three-dimensional structure. This compound is a conformationally constrained analog of cyclohexane, which means it has a rigid structure that can influence its chemical reactivity and biological activity. The bicyclo[3.1.0]hexane scaffold is known for its ability to confer tighter binding to target proteins, better selectivity, and resistance to metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo[3.1.0]hexan-3-amine can be synthesized through various methods. One common approach involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This reaction can be catalyzed using either an organic or an iridium photoredox catalyst under blue LED irradiation. This method provides good yields and high diastereoselectivity, especially when using difluorocyclopropenes .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of photoredox catalysts and blue LED irradiation is scalable and can be adapted for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Bicyclo[3.1.0]hexan-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various functionalized derivatives of this compound, such as ketones, carboxylic acids, and substituted amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of bicyclo[3.1.0]hexan-3-amine involves its interaction with molecular targets such as enzymes and receptors. The rigid structure of the compound allows for tight binding to these targets, enhancing its biological activity. For example, bicyclo[3.1.0]hexane-based analogs have been shown to inhibit mycobacterial galactofuranosyltransferase, an enzyme involved in the biosynthesis of mycobacterial cell walls .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bicyclo[3.1.0]hexan-3-amine is unique due to its rigid structure, which provides distinct advantages in terms of binding affinity and selectivity in biological systems. This makes it a valuable scaffold in drug design and other scientific applications .

Properties

IUPAC Name

bicyclo[3.1.0]hexan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N/c7-6-2-4-1-5(4)3-6/h4-6H,1-3,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAEHSFVDBQNHOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1CC(C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

97.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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